![molecular formula C12H19NO B1419223 4-[(2-Methylpentyl)oxy]aniline CAS No. 946662-66-4](/img/structure/B1419223.png)
4-[(2-Methylpentyl)oxy]aniline
Descripción general
Descripción
“4-[(2-Methylpentyl)oxy]aniline” is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methylpentyl)oxy]aniline” is represented by the formula C12H19NO . The InChI code for this compound is 1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-[(2-Methylpentyl)oxy]aniline and its derivatives are used in the synthesis of azobenzenes and other azo compounds. A study by Priewisch and Rück-Braun (2005) describes the oxidation of anilines to create nitrosoarenes, which are key intermediates for synthesizing azobenzenes with various substitutions (Priewisch & Rück-Braun, 2005).
Biological Applications
- Mini et al. (2020) explored 4-methyl-(2-nitrobenzylidene)aniline, a derivative of 4-[(2-Methylpentyl)oxy]aniline, for its potential antibacterial properties. Their study includes docking studies and spectral analysis, hinting at the biological applications of such compounds (Mini, Beaula, Muthuraja, & Jothy, 2020).
Nanoagents and Imaging
- Cavalli et al. (2012) utilized aniline derivatives in the development of bimodal imaging nanoagents. Their research involved conjugating a cell-penetrating peptide to superparamagnetic iron oxide nanoparticles, demonstrating the utility of aniline derivatives in biomedical imaging (Cavalli, Carbajo, Acosta, Lope-Piedrafita, Candiota, Arús, Royo, & Albericio, 2012).
Liquid Crystal Research
- Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie (2009) investigated the synthesis and characterization of non-symmetric liquid crystal dimers, including derivatives of 4-[(2-Methylpentyl)oxy]aniline. Their work contributes to the understanding of the transitional properties of liquid crystals (Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie, 2009).
Electrochemical Applications
- del Pozo, Sánchez-Sánchez, Vázquez, Blanco, Petit-Domínguez, Martín-Gago, Casero, & Quintana (2019) described the development of an electrochemical sensor for 4,4′-oxydianiline, a related compound. This study highlights the potential of aniline derivatives in developing sensitive detection methods for environmental monitoring (del Pozo et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSDHKXYJLPGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpentyl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




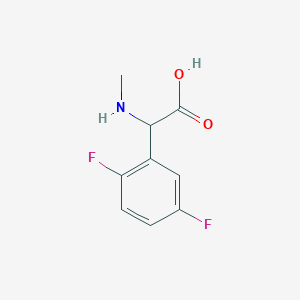
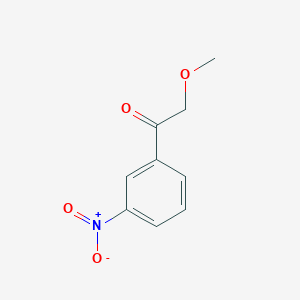


![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
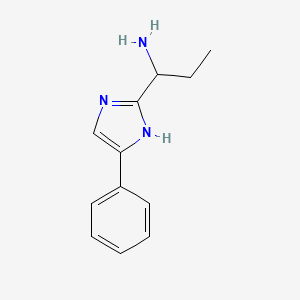
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)

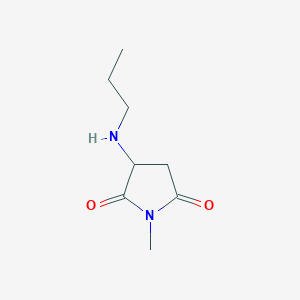
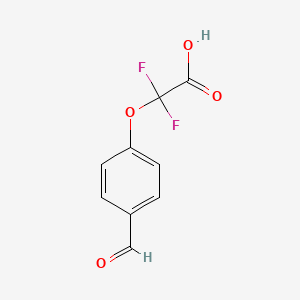

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)